Stannane, 1,3-propanediylbis[triphenyl-

Description

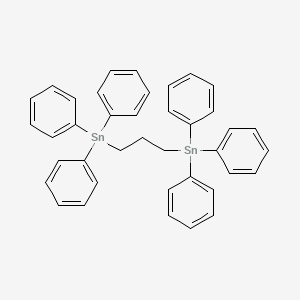

Stannane, 1,3-propanediylbis[triphenyl-] is an organotin compound featuring two triphenylstannyl groups linked by a 1,3-propanediyl bridge. These compounds typically adopt distorted tetrahedral geometries around the tin centers, with bond angles deviating by up to 7° from ideal tetrahedral symmetry . The crystal structure of related stannanes often includes phenyl rings arranged in a propeller-like conformation, contributing to steric hindrance and influencing reactivity . Such compounds are primarily utilized in organic synthesis, catalysis, and materials science due to their stability and tunable electronic properties.

Properties

CAS No. |

86623-72-5 |

|---|---|

Molecular Formula |

C39H36Sn2 |

Molecular Weight |

742.1 g/mol |

IUPAC Name |

triphenyl(3-triphenylstannylpropyl)stannane |

InChI |

InChI=1S/6C6H5.C3H6.2Sn/c6*1-2-4-6-5-3-1;1-3-2;;/h6*1-5H;1-3H2;; |

InChI Key |

XFANCYSELHWFOC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, 1,3-propanediylbis[triphenyl-] can be synthesized through the hydrostannation of tetra(but-3-enyl)stannane with triphenyltin hydride . The reaction typically involves the use of a palladium catalyst to facilitate the coupling of the stannane with the appropriate halides or pseudohalides . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to drive the reaction to completion.

Industrial Production Methods

While specific industrial production methods for Stannane, 1,3-propanediylbis[triphenyl-] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxicity of tin compounds.

Chemical Reactions Analysis

Types of Reactions

Stannane, 1,3-propanediylbis[triphenyl-] undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with Stannane, 1,3-propanediylbis[triphenyl-] include halides, pseudohalides, and various catalysts such as palladium and copper salts . The reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving Stannane, 1,3-propanediylbis[triphenyl-] depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the major products are typically coupled organic compounds with new carbon-carbon bonds .

Scientific Research Applications

Stannane, 1,3-propanediylbis[triphenyl-] has several scientific research applications, including:

Chemistry: Used in Stille coupling reactions to form carbon-carbon bonds in organic synthesis.

Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.

Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Stannane, 1,3-propanediylbis[triphenyl-] in chemical reactions typically involves the formation of organotin intermediates that facilitate the coupling of organic molecules . The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in Stille coupling reactions, the compound acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Central Atom Variation

a. 1,3-Propanediylbis{triphenylplumbane} (CAS 134879-53-1)

This lead (Pb) analog replaces tin (Sn) with lead in the same 1,3-propanediyl-bridged framework. Key differences include:

- Electronegativity and Reactivity : Lead’s lower electronegativity compared to tin reduces its Lewis acidity, making it less effective in catalytic applications requiring electron-deficient metal centers .

- Toxicity: Organolead compounds are generally more toxic than organotins, limiting their industrial use .

- Thermal Stability: Tin compounds exhibit higher thermal stability, as evidenced by decomposition temperatures of organotins (~250°C) versus organoleads (~180°C) under inert atmospheres .

b. Trimethylenebis(triphenylphosphonium bromide) (CAS 7333-67-7)

This phosphorus-based analog substitutes tin with phosphorus and incorporates a bromide counterion. Differences include:

- Electronic Effects : Phosphonium salts are stronger Lewis acids than stannanes, enhancing their utility in phase-transfer catalysis .

- Solubility: The ionic nature of phosphonium bromides increases water solubility, whereas stannanes are typically soluble in nonpolar solvents .

Substituent Variation: Functional Group Differences

a. Stannane (Acetoxy)triphenyl- (Triphenyltin Acetate)

This compound replaces one phenyl group with an acetoxy moiety. Key distinctions:

- Applications : Triphenyltin acetate acts as a fungicide and antifouling agent, whereas 1,3-propanediylbis[triphenylstannane] is more commonly used in cross-coupling reactions .

- Toxicity Profile : Acetoxy-substituted stannanes exhibit higher acute toxicity (LD₅₀ ~10 mg/kg in rats) compared to purely aryl-substituted analogs (LD₅₀ >100 mg/kg) .

b. Triphenyl[(l,l,l-triphenylstannyl)methyl]stannane

This methyl-bridged stannane shares structural similarities but differs in bridging groups:

- Steric Effects : The 1,3-propanediyl bridge provides greater conformational flexibility compared to a methyl bridge, reducing steric strain and enhancing catalytic activity in bulky substrates .

Data Tables

Table 1: Structural and Property Comparison of Bridged Organometallic Compounds

Table 2: Crystallographic Parameters of Selected Stannanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.